Cas no 338794-16-4 (7-Chloro-2-methyl-3-(5-methylpyridin-2-yl)-3,4-dihydroquinazolin-4-one)

7-Chloro-2-methyl-3-(5-methylpyridin-2-yl)-3,4-dihydroquinazolin-4-one is a heterocyclic compound featuring a quinazolinone core substituted with a chlorophenyl and a methylpyridinyl group. This structure confers potential utility in medicinal chemistry, particularly as an intermediate in the synthesis of bioactive molecules. The presence of both chloro and methylpyridinyl moieties enhances its reactivity and binding affinity, making it a valuable scaffold for drug discovery. Its well-defined chemical properties ensure consistent performance in synthetic applications. The compound's stability under standard conditions and high purity make it suitable for research and development in pharmaceutical and agrochemical fields.
7-Chloro-2-methyl-3-(5-methylpyridin-2-yl)-3,4-dihydroquinazolin-4-one structure
338794-16-4 structure
Product name:7-Chloro-2-methyl-3-(5-methylpyridin-2-yl)-3,4-dihydroquinazolin-4-one
CAS No:338794-16-4
MF:C15H12ClN3O
Molecular Weight:285.728281974792
CID:5738523
PubChem ID:3536304

7-Chloro-2-methyl-3-(5-methylpyridin-2-yl)-3,4-dihydroquinazolin-4-one 化学的及び物理的性質

名前と識別子

    • HMS2851B09
    • 7-chloro-2-methyl-3-(5-methylpyridin-2-yl)quinazolin-4-one
    • 7-chloro-2-methyl-3-(5-methylpyridin-2-yl)quinazolin-4(3H)-one
    • 7-chloro-2-methyl-3-(5-methylpyridin-2-yl)-3,4-dihydroquinazolin-4-one
    • 6H-386S
    • 7-chloro-2-methyl-3-(5-methyl-2-pyridinyl)-4(3H)-quinazolinone
    • 338794-16-4
    • MLS001166285
    • SMR000549671
    • AKOS005097491
    • Oprea1_513285
    • CHEMBL1523945
    • 4(3H)-Quinazolinone, 7-chloro-2-methyl-3-(5-methyl-2-pyridinyl)-
    • G76978
    • 7-Chloro-2-methyl-3-(5-methylpyridin-2-yl)-3,4-dihydroquinazolin-4-one
    • インチ: 1S/C15H12ClN3O/c1-9-3-6-14(17-8-9)19-10(2)18-13-7-11(16)4-5-12(13)15(19)20/h3-8H,1-2H3
    • InChIKey: MPQAVRHKIFPQKP-UHFFFAOYSA-N
    • SMILES: ClC1C=CC2=C(C=1)N=C(C)N(C1C=CC(C)=CN=1)C2=O

計算された属性

  • 精确分子量: 285.0668897g/mol
  • 同位素质量: 285.0668897g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 3
  • 重原子数量: 20
  • 回転可能化学結合数: 1
  • 複雑さ: 425
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 45.6Ų
  • XLogP3: 2.7

じっけんとくせい

  • 密度みつど: 1.33±0.1 g/cm3(Predicted)
  • Boiling Point: 486.5±55.0 °C(Predicted)
  • 酸度系数(pKa): 3.30±0.29(Predicted)

7-Chloro-2-methyl-3-(5-methylpyridin-2-yl)-3,4-dihydroquinazolin-4-one Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1664338-1mg
7-Chloro-2-methyl-3-(5-methylpyridin-2-yl)quinazolin-4(3H)-one
338794-16-4 98%
1mg
¥5380.00 2024-05-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1664338-5mg
7-Chloro-2-methyl-3-(5-methylpyridin-2-yl)quinazolin-4(3H)-one
338794-16-4 98%
5mg
¥14059.00 2024-05-18

7-Chloro-2-methyl-3-(5-methylpyridin-2-yl)-3,4-dihydroquinazolin-4-one 関連文献

7-Chloro-2-methyl-3-(5-methylpyridin-2-yl)-3,4-dihydroquinazolin-4-oneに関する追加情報

7-Chloro-2-methyl-3-(5-methylpyridin-2-yl)-3,4-dihydroquinazolin-4-one

7-Chloro-2-methyl-3-(5-methylpyridin-2-yl)-3,4-dihydroquinazolin-4-one, also known by its CAS number 338794-16-4, is a complex organic compound with significant potential in the field of medicinal chemistry. This compound belongs to the class of quinazolinones, which are known for their diverse biological activities and structural versatility. The molecule features a quinazolinone core with a chloro substituent at position 7, a methyl group at position 2, and a 5-methylpyridin-2-yl group attached at position 3. These substituents contribute to the compound's unique properties and reactivity.

The synthesis of 7-Chloro-2-methyl-substituted quinazolinones has been extensively studied due to their potential as kinase inhibitors and other therapeutic agents. Recent research has highlighted the importance of the pyridine moiety in enhancing the compound's bioavailability and selectivity. The methyl groups at positions 2 and 5 further modulate the electronic properties of the molecule, making it a promising candidate for drug development.

In terms of pharmacological activity, 7-Chloro-substituted quinazolinones have shown significant inhibitory effects on various kinases, including those involved in cancer cell proliferation and angiogenesis. A study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent anti-proliferative activity against several human cancer cell lines, suggesting its potential as an anti-cancer agent.

The structural flexibility of 3-(5-methylpyridin-2-yl)-substituted quinazolinones allows for further functionalization and optimization. Researchers are currently exploring the effects of additional substituents on the pyridine ring to enhance the compound's efficacy and reduce off-target effects. These modifications could lead to the development of more selective and potent therapeutic agents.

In conclusion, 7-Chloro-2-methyl-3-(5-methylpyridin-yl)-dihydroquinazolinone represents a valuable addition to the arsenal of compounds being investigated for their therapeutic potential. With ongoing research into its synthesis, biological activity, and structural optimization, this compound holds promise for advancing drug discovery in oncology and other therapeutic areas.

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